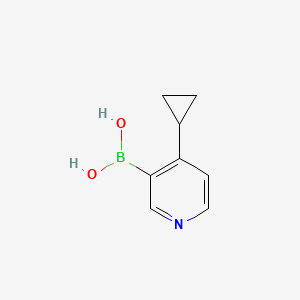
(4-Cyclopropylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Cyclopropylpyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1428882-23-8 . Its IUPAC name is 4-cyclopropyl-3-pyridinylboronic acid . The molecular weight of this compound is 162.98 .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropylpyridin-3-yl)boronic acid” is 1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
“(4-Cyclopropylpyridin-3-yl)boronic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Applications De Recherche Scientifique
- Heterogeneous Detection : Boronic acids can be incorporated into sensing materials or used within bulk samples. They exhibit selectivity toward specific analytes, making them valuable for biosensors and environmental monitoring .
- Boronic acids play a crucial role in carbohydrate analysis, separation, protection, and activation. Their interactions with sugars and glycoproteins contribute to advancements in glycobiology research .
Sensing Applications
Carbohydrate Chemistry and Glycobiology
These applications highlight the versatility and significance of (4-Cyclopropylpyridin-3-yl)boronic acid across diverse scientific fields. Researchers continue to explore novel uses, making this compound an exciting area of study . If you’d like further details or have additional questions, feel free to ask! 😊
Safety and Hazards
Orientations Futures
Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, have been increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These include applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
The mode of action of 4-Cyclopropylpyridin-3-ylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
It’s worth noting that boronic acids play a crucial role in the suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis and medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by various factors, including their stability, solubility, and reactivity .
Result of Action
As a boronic acid, it is likely involved in the formation of carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylpyridin-3-ylboronic acid. For instance, certain boronic acids are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of this compound .
Propriétés
IUPAC Name |
(4-cyclopropylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGWIHVEYNAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylpyridin-3-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

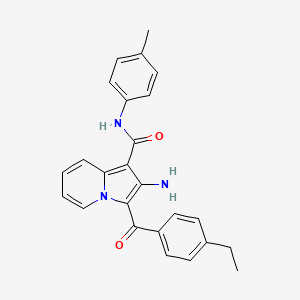
![[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2465547.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)
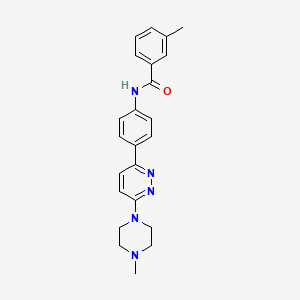
![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)
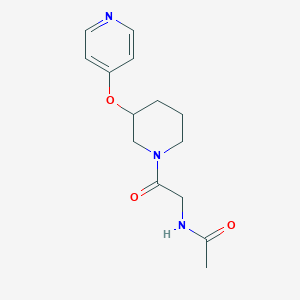
![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)
![2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2465562.png)
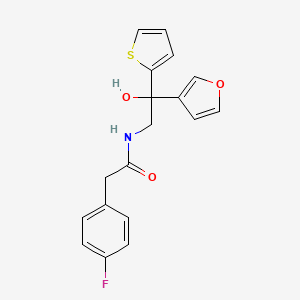
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)

